molecular formula C16H15F2N5OS B6530226 4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 1019096-97-9

4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6530226
M. Wt: 363.4 g/mol
InChI Key: LZWCWKCAHBIBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C16H15F2N5OS and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is 363.09653762 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves the reaction of 4,6-difluoro-2-nitro-1,3-benzothiazole with 4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine followed by reduction of the nitro group to an amino group.

Starting Materials
4,6-difluoro-2-nitro-1,3-benzothiazole, 4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine, Sodium dithionite, Sodium bicarbonate, Ethyl acetate, Methanol, Wate

Reaction
Step 1: 4,6-difluoro-2-nitro-1,3-benzothiazole is reacted with 4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine in ethyl acetate at reflux temperature for 24 hours., Step 2: The reaction mixture is cooled to room temperature and filtered to remove any solid impurities., Step 3: Sodium dithionite is added to the filtrate and the mixture is stirred at room temperature for 2 hours to reduce the nitro group to an amino group., Step 4: The reaction mixture is then basified with sodium bicarbonate and extracted with ethyl acetate., Step 5: The organic layer is separated and washed with water and dried over anhydrous sodium sulfate., Step 6: The solvent is removed under reduced pressure to obtain the crude product., Step 7: The crude product is purified by column chromatography using a mixture of ethyl acetate and methanol as eluent to obtain the final product.

properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5OS/c1-21-12(2-3-19-21)15(24)22-4-6-23(7-5-22)16-20-14-11(18)8-10(17)9-13(14)25-16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWCWKCAHBIBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone

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